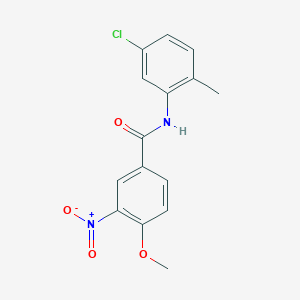
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide, commonly known as NM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NM-3 belongs to the class of nitroaromatic compounds, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of NM-3 is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. In cancer cells, NM-3 induces apoptosis by activating caspases, which are enzymes that play a key role in the programmed cell death process. In neurodegenerative diseases, NM-3 exerts its neuroprotective effects by reducing oxidative stress and inflammation, which are known to contribute to neuronal damage. In infectious diseases, NM-3 inhibits the growth and proliferation of bacterial and fungal strains by disrupting their cellular membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
NM-3 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, NM-3 induces apoptosis by activating caspases and inhibiting the expression of anti-apoptotic proteins. In neurodegenerative diseases, NM-3 reduces oxidative stress and inflammation by scavenging free radicals and inhibiting the expression of pro-inflammatory cytokines. In infectious diseases, NM-3 inhibits the growth and proliferation of bacterial and fungal strains by disrupting their cellular membranes and inhibiting their metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NM-3 in lab experiments is its high potency and specificity towards cancer cells, neurodegenerative diseases, and infectious diseases. However, one of the limitations is that NM-3 may have off-target effects on other cellular pathways, which may affect the interpretation of experimental results. Additionally, the toxicity and pharmacokinetic properties of NM-3 need to be further studied to determine its safety and efficacy in clinical trials.
Orientations Futures
There are several future directions for the research on NM-3. One potential direction is to study the combination therapy of NM-3 with other chemotherapeutic agents in cancer treatment. Another direction is to investigate the neuroprotective effects of NM-3 in animal models of neurodegenerative diseases. Additionally, the antimicrobial activity of NM-3 can be further studied to identify its potential as a novel antimicrobial agent. Finally, the toxicity and pharmacokinetic properties of NM-3 need to be further studied to determine its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of NM-3 involves the reaction of 5-chloro-2-methylphenylamine with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain NM-3 in high yield and purity.
Applications De Recherche Scientifique
NM-3 has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and infectious diseases. In oncology, NM-3 has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis through the activation of caspases. In neurology, NM-3 has been studied for its neuroprotective effects against oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In infectious diseases, NM-3 has been shown to have antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-3-5-11(16)8-12(9)17-15(19)10-4-6-14(22-2)13(7-10)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUZVNOXCYGOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5142012.png)
![(3'R*,4'R*)-1'-[2-(phenylethynyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5142020.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5142027.png)
![5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5142032.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5142040.png)
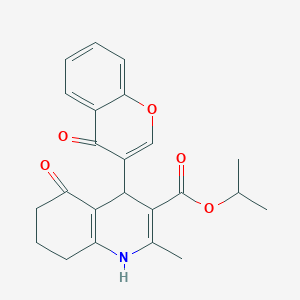
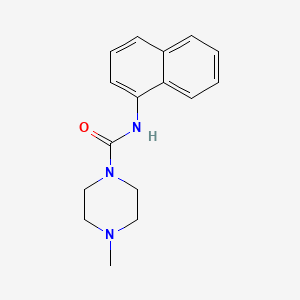
![1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5142069.png)
![ethyl 1-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5142074.png)

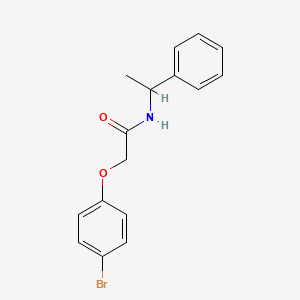
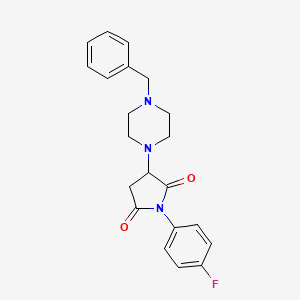
![3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5142110.png)